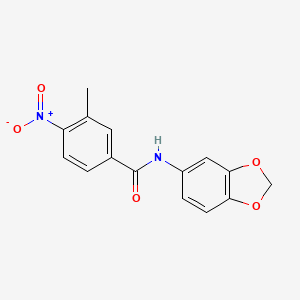

N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c1-9-6-10(2-4-12(9)17(19)20)15(18)16-11-3-5-13-14(7-11)22-8-21-13/h2-7H,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIKUMXKKBCRSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1,3 Benzodioxol 5 Yl 3 Methyl 4 Nitrobenzamide

Retrosynthetic Analysis of the N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide Skeleton

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. amazonaws.com This process involves breaking down the complex target molecule into smaller, manageable precursors through a series of "disconnections." amazonaws.com

The most prominent functional group in the target molecule is the amide bond. Amide bonds are most commonly formed by the reaction between a carboxylic acid (or an activated derivative) and an amine. rsc.org Therefore, the most logical retrosynthetic disconnection is at the C-N amide linkage.

This disconnection breaks the this compound molecule into two primary synthons: an acyl cation synthon and an amino anion synthon. These synthons correspond to the following practical chemical precursors:

Precursor 1: 3-methyl-4-nitrobenzoic acid (from the acyl portion).

Precursor 2: 1,3-benzodioxol-5-amine, also known as 3,4-(methylenedioxy)aniline (B81397) (from the amine portion). cymitquimica.com

This primary disconnection strategy forms the basis for the most direct synthetic routes to the target molecule.

Synthesis of 3-methyl-4-nitrobenzoic acid: This precursor is a critical intermediate in the synthesis of various pharmaceuticals. chemicalbook.comnbinno.com It is typically synthesized via the selective oxidation of 2,4-dimethylnitrobenzene. Several methods exist for this transformation, each with varying yields and conditions. google.com

Nitric Acid Oxidation: This method uses nitric acid as the oxidant to convert 2,4-dimethylnitrobenzene into the desired carboxylic acid, with reported yields improving from 27% to over 50%. google.com

Catalytic Air Oxidation: A greener approach involves using molecular oxygen (from air) as the oxidant in the presence of a cobalt acetate (B1210297) catalyst system. chemicalbook.comchemicalbook.com The addition of a co-catalyst like sodium bromide can significantly increase the conversion rate and yield. chemicalbook.com

Photochemical Oxidation: Another method involves the photo-oxidation of 2,4-dimethylnitrobenzene in acetonitrile (B52724) using a catalyst like hematoporphyrin, achieving high purity product. patsnap.com

Synthesis of 1,3-benzodioxol-5-amine (3,4-methylenedioxyaniline): This amine is a pharmaceutically important derivative. cymitquimica.comchemicalbook.com The most common route to its synthesis involves a two-step process starting from 1,3-benzodioxole (B145889).

Nitration: 1,3-benzodioxole is first nitrated to form 5-nitro-1,3-benzodioxole (B1580859). This is typically achieved by reacting 1,3-benzodioxole with nitric acid in glacial acetic acid, resulting in high yields (around 90%). prepchem.com

Reduction: The resulting 5-nitro-1,3-benzodioxole is then reduced to the corresponding amine, 1,3-benzodioxol-5-amine. chemicalbook.com This reduction can be performed using various methods, including catalytic hydrogenation with catalysts like Raney Nickel. google.comgoogle.com

The following table summarizes the synthesis of these key precursors.

Table 1: Synthesis of Precursors| Precursor | Starting Material | Key Reagents/Catalysts | Typical Yield |

|---|---|---|---|

| 3-methyl-4-nitrobenzoic acid | 2,4-dimethylnitrobenzene | Nitric Acid or O₂/Cobalt Acetate | 50-86% google.com |

| 1,3-benzodioxol-5-amine | 1,3-benzodioxole | 1. Nitric Acid/Acetic Acid2. H₂/Catalyst (e.g., Raney Ni) | >80% (overall) |

Optimized Synthesis of this compound

With the precursors in hand, the next stage is to form the amide bond to construct the final target molecule.

The direct reaction of a carboxylic acid and an amine to form an amide is often slow and requires high temperatures, which can be detrimental to complex molecules. rsc.org To overcome this, stoichiometric activating or "coupling" reagents are widely used to convert the carboxylic acid into a more reactive intermediate, facilitating the reaction under milder conditions. ucl.ac.uk

A common strategy involves first converting the carboxylic acid (3-methyl-4-nitrobenzoic acid) into a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk The resulting 3-methyl-4-nitrobenzoyl chloride can then react readily with 1,3-benzodioxol-5-amine to form the desired amide.

Alternatively, a variety of peptide coupling reagents can be used for direct, one-pot amidation. These reagents activate the carboxylic acid in situ. ucl.ac.uk

The table below compares several common coupling reagents.

Table 2: Comparison of Common Amide Coupling Reagents| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Chlorinating Agents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Converts carboxylic acid to highly reactive acyl chloride. | Low cost, effective for many substrates. ucl.ac.uk | Generates corrosive HCl byproduct; requires a separate step. |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate which is then attacked by the amine. | Milder conditions, good for sensitive substrates. | Can lead to side products; moderate cost. ucl.ac.uk |

| Phosphonium/Uronium Salts | HATU, HBTU | Forms an activated ester intermediate. | High efficiency, rapid reactions, low racemization for chiral substrates. rsc.org | High cost, generates stoichiometric waste. ucl.ac.uk |

| Phosphonic Anhydrides | T3P (n-Propylphosphonic acid anhydride) | Forms a mixed anhydride (B1165640) intermediate. | High yields, easy removal of byproducts (water-soluble). ucl.ac.uk | Moderate cost. |

For the synthesis of this compound, a standard and cost-effective approach would be the conversion of 3-methyl-4-nitrobenzoic acid to its acyl chloride with thionyl chloride, followed by reaction with 1,3-benzodioxol-5-amine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

While classical coupling methods are reliable, research continues into alternative routes that offer advantages in terms of atom economy, substrate scope, or milder conditions.

Catalytic Amidation: Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines. rsc.orgsigmaaldrich.com These reactions typically require azeotropic removal of water but represent a move away from stoichiometric activators. rsc.org

Transamidation: This method involves reacting an existing amide with an amine to exchange the N-substituent. rsc.org While less direct for this specific target, it offers an alternative disconnection pathway.

Umpolung Amide Synthesis (UmAS): This novel strategy reverses the traditional polarity of the reactants. nih.govnih.gov While its application to N-aryl amides has been a challenge, recent developments have shown that reactions of α-fluoronitroalkanes and N-aryl hydroxylamines can produce N-aryl amides directly, offering a pathway that avoids epimerization in chiral molecules. nih.govnih.gov

Metal-Catalyzed Cross-Coupling: Palladium, copper, and iron complexes can catalyze the N-arylation of primary amides with aryl halides. core.ac.uk This would involve a different retrosynthetic disconnection, potentially coupling 3-methyl-4-nitrobenzamide (B1581358) with a derivative of 1,3-benzodioxole.

The principles of green chemistry aim to reduce waste and environmental impact in chemical manufacturing. acs.org For the synthesis of the target molecule, several green strategies could be implemented.

Catalytic Direct Amidation: The most significant green improvement is the development of catalysts that enable the direct formation of the amide bond from the carboxylic acid and amine, with water as the sole byproduct. sigmaaldrich.comacs.org This approach eliminates the poor atom economy associated with stoichiometric coupling reagents. ucl.ac.uk Reusable catalysts, such as Brønsted acidic ionic liquids, have shown high efficiency in this type of transformation. acs.org

Greener Solvents: Many traditional amidation reactions use solvents like DMF (N,N-Dimethylformamide) and CH₂Cl₂ (Dichloromethane), which have environmental and health concerns. ucl.ac.uk Research is focused on adapting these reactions to more benign solvents.

Biocatalysis: The use of enzymes for amide bond formation is a growing area of interest. rsc.org Hydrolase enzymes can be used in low-water systems to drive the reaction equilibrium towards amide synthesis. Alternatively, ATP-dependent enzymes can be used in aqueous media. rsc.org These methods offer high selectivity and operate under environmentally friendly conditions. unimi.it

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient, aligning with modern standards for chemical production.

Green Chemistry Approaches in this compound Synthesis

Solvent-Free Reactions

In line with the principles of green chemistry, solvent-free synthesis offers significant environmental benefits by reducing waste and eliminating the need for potentially hazardous solvents. For amide bond formation, several solvent-free techniques have been developed that could plausibly be applied to the synthesis of this compound.

One such approach involves the direct heating of a mixture of the carboxylic acid and the amine. orgsyn.org Mechanochemical methods, such as ball milling or the use of a screw reactor, represent another promising solvent-free alternative that can facilitate the reaction between solid reactants. digitellinc.com These techniques use mechanical energy to induce chemical reactions, often at room temperature, providing a clean and efficient synthesis route. digitellinc.com

Other methods include using a coupling agent under solvent-free conditions. For example, various methoxysilanes have been demonstrated to be effective coupling agents for the formation of amides from carboxylic acids and amines without the need for a solvent, and these reactions can be performed without the exclusion of air or moisture. nih.gov Another reported method involves the simple trituration and direct heating of a carboxylic acid and urea (B33335) (as an ammonia (B1221849) source) with boric acid as a catalyst, which could be adapted for use with an amine instead of urea. scispace.com

Table 1: Potential Solvent-Free Methodologies for Synthesis

| Methodology | Reactants | Conditions | Potential Advantages |

|---|---|---|---|

| Direct Heating | 3-methyl-4-nitrobenzoic acid, 1,3-benzodioxol-5-amine | High temperature (e.g., 180-190°C) | Simple, no additional reagents required |

| Mechanochemistry | 3-methyl-4-nitrobenzoic acid, 1,3-benzodioxol-5-amine | Ball milling or screw reactor, room temp. | High efficiency, clean, rapid reaction times |

| Silane Coupling | 3-methyl-4-nitrobenzoic acid, 1,3-benzodioxol-5-amine | Tetramethoxysilane or similar | Good to excellent yields, tolerant to air/moisture |

Catalyst Development for Enhanced Efficiency

Catalytic direct amidation, where a catalyst facilitates the condensation of a carboxylic acid and an amine with the removal of water, is a highly atom-economical approach. catalyticamidation.info Various catalytic systems have been developed that could enhance the efficiency of synthesizing this compound.

Boron-based catalysts, including simple boric acid and various boronic acids, are among the most common and effective catalysts for direct amidation. ucl.ac.uk They typically function by activating the carboxylic acid group, facilitating nucleophilic attack by the amine. ucl.ac.uk These reactions are often carried out at elevated temperatures with azeotropic removal of water.

More recently, silicon-centered molecular catalysts, such as triarylsilanols, have been identified for direct amidation reactions. acs.org These catalysts have shown effectiveness, with electronically differentiated versions being developed to improve activity. acs.org Additionally, metal-based catalysts, including those based on manganese, rhodium, copper, and palladium, have been reported for amide synthesis, although some of these are used for coupling reactions involving substrates other than carboxylic acids and amines. mdpi.comnih.govnih.gov The choice of catalyst can be crucial for achieving high yields under milder conditions and for tolerating various functional groups present in the reactants.

Table 2: Potential Catalytic Systems for Enhanced Synthesis Efficiency

| Catalyst Class | Example Catalyst | General Conditions | Key Features |

|---|---|---|---|

| Boron-Based | Boric Acid, Phenylboronic Acid | Toluene, reflux with Dean-Stark trap | Widely used, efficient water removal, suitable for scale-up |

| Silicon-Based | Tris(p-haloaryl)silanols | Elevated temperature | Homogeneous catalysis, avoids metal contamination |

| Metal-Based | Manganese(I)-pincer complex | High temperature (e.g., 120°C) | Broad substrate scope, applicable to aminolysis of esters |

Stereoselective Synthesis of this compound Enantiomers (If Chirality Exists or is Introduced)

An analysis of the chemical structure of this compound reveals that the molecule is achiral. It does not possess any stereogenic centers, such as a carbon atom bonded to four different substituents. The molecule has a plane of symmetry that bisects the benzamide (B126) and benzodioxole ring systems. As a result, the compound does not exist as a pair of enantiomers, and it cannot form a racemic mixture.

Chiral Auxiliaries and Catalysts in this compound Synthesis

Stereoselective synthesis, including the use of chiral auxiliaries and catalysts, is employed to control the stereochemical outcome of a reaction, typically to produce a single enantiomer or diastereomer of a chiral molecule in excess. ethz.ch Since this compound is an achiral compound, these techniques are not applicable for the purpose of inducing enantioselectivity in the final product. The synthesis of an achiral molecule does not require control over stereochemistry as no stereoisomers can be formed. anu.edu.au

Resolution Techniques for this compound Racemates

Resolution techniques, such as chiral chromatography or the formation of diastereomeric salts, are methods used to separate a racemic mixture into its individual enantiomers. A racemic mixture consists of equal amounts of two enantiomers of a chiral compound. As this compound is achiral, it does not form enantiomers or racemates. Therefore, resolution techniques are not relevant to its purification or synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of N 1,3 Benzodioxol 5 Yl 3 Methyl 4 Nitrobenzamide

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing valuable information about the electronic structure of the compound, particularly the nature of its chromophores.

Electronic Transitions and Chromophore Analysis

The molecular structure of N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide incorporates several key chromophores that are responsible for its UV-Vis absorption profile. A chromophore is a part of a molecule responsible for its color, which in the context of UV-Vis spectroscopy, refers to any group of atoms that absorbs light in this region.

The primary chromophores in this molecule are:

The 1,3-benzodioxole (B145889) system : This fused aromatic ring system is a significant contributor to the UV absorption.

The 3-methyl-4-nitrobenzamide (B1581358) moiety : This part of the molecule contains two strong chromophoric systems: the nitro-substituted benzene (B151609) ring and the amide group (-CONH-). The nitro group (NO₂) is a powerful auxochrome and chromophore, significantly influencing the electronic absorption spectrum.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are characteristic of aromatic systems and groups with double or triple bonds. For this compound, these transitions are expected to be intense and appear at shorter wavelengths (higher energy), originating from the benzodioxole and the substituted benzene rings. The conjugation between the benzene ring and the nitro group, as well as the amide linkage, influences the energy of these transitions.

n → π Transitions: These are lower-energy transitions that involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the nitro and amide groups, to a π antibonding orbital. These transitions are typically less intense than π → π* transitions and occur at longer wavelengths.

The combination of these chromophores is expected to result in a complex UV-Vis spectrum with multiple absorption maxima (λmax). The precise wavelengths and intensities of these bands are dependent on the molecular environment, including the solvent used for analysis.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. ijcce.ac.irresearchgate.net This effect arises from differential solvation of the ground and excited electronic states of the molecule. The position, intensity, and shape of absorption bands can change with the solvent type. ijcce.ac.ir

Changes in solvent polarity can lead to two primary effects:

Bathochromic Shift (Red Shift) : A shift of the absorption maximum to a longer wavelength. This typically occurs for π → π* transitions when moving to a more polar solvent. Polar solvents often stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. sciencepublishinggroup.comlibretexts.org

Hypsochromic Shift (Blue Shift) : A shift of the absorption maximum to a shorter wavelength. This is often observed for n → π* transitions when the solvent is changed from nonpolar to polar. Polar solvents, particularly protic ones like ethanol (B145695) or methanol, can form hydrogen bonds with the non-bonding electrons of the oxygen atoms in the amide and nitro groups. This hydrogen bonding stabilizes the ground state more than the excited state, increasing the energy required for the n → π* transition and shifting the absorption to a shorter wavelength. libretexts.org

Therefore, when analyzing this compound, one would expect the λmax of the n → π* transition to exhibit a hypsochromic shift with increasing solvent polarity, while the π → π* transitions would likely show a bathochromic shift.

Table 1: Predicted Solvent Effects on the UV-Vis Absorption Maxima (λmax) of this compound

| Solvent | Polarity | Expected Shift for n → π* Transition | Expected Shift for π → π* Transition |

| Hexane | Nonpolar | Reference | Reference |

| Dichloromethane | Polar Aprotic | Slight Hypsochromic Shift | Slight Bathochromic Shift |

| Acetonitrile (B52724) | Polar Aprotic | Hypsochromic Shift | Bathochromic Shift |

| Ethanol | Polar Protic | Strong Hypsochromic Shift | Strong Bathochromic Shift |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of isotopes.

The molecular formula of this compound is C₁₅H₁₂N₂O₅. The exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of each element.

Calculated Exact Mass : 300.0746 g/mol

An experimental HRMS measurement yielding a mass value very close to the calculated value would confirm the elemental composition of C₁₅H₁₂N₂O₅, providing strong evidence for the compound's identity.

Fragmentation Pathway Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) Modes

Fragmentation analysis provides a "fingerprint" of a molecule, revealing its structural components. The method of ionization significantly affects the fragmentation process.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation. For this compound, the [M+H]⁺ ion would have an m/z of approximately 301.08. A primary and highly probable fragmentation pathway in ESI-MS/MS involves the cleavage of the amide bond, which is one of the weakest bonds in the structure.

Pathway A : Cleavage of the amide C-N bond can lead to two primary fragments:

Formation of the 3-methyl-4-nitrobenzoyl cation at m/z 164.03.

Formation of the aminomethyl-1,3-benzodioxole fragment.

Pathway B : Another common fragmentation is the loss of the nitro group (NO₂) from the parent ion or subsequent fragments.

Electron Ionization (EI) : EI is a high-energy technique that causes extensive fragmentation, often resulting in the absence of a visible molecular ion peak (M⁺˙). The fragmentation pattern is typically more complex than in ESI. In addition to the fragments seen in ESI, EI is likely to induce further fragmentation.

The molecular ion (M⁺˙) would be at m/z 300.07.

Amide Cleavage : The most prominent fragmentation would likely be the cleavage of the amide bond, leading to the formation of the 3-methyl-4-nitrobenzoyl cation (m/z 164) and the 1,3-benzodioxol-5-ylmethyl radical cation (m/z 136).

Further Fragmentation : The 1,3-benzodioxol-5-ylmethyl cation could undergo characteristic loss of formaldehyde (B43269) (CH₂O, 30 Da) from the dioxole ring to yield a fragment at m/z 106. The 3-methyl-4-nitrobenzoyl cation can lose the nitro group (NO₂, 46 Da) to form a fragment at m/z 118, or lose carbon monoxide (CO, 28 Da) to form a nitrophenyl cation at m/z 136.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Nominal) | Proposed Fragment Ion | Ionization Mode |

| 301 | [M+H]⁺ (Protonated Molecule) | ESI |

| 300 | [M]⁺˙ (Molecular Ion) | EI |

| 164 | [C₈H₆NO₃]⁺ (3-methyl-4-nitrobenzoyl cation) | ESI, EI |

| 136 | [C₈H₈O₂]⁺˙ (1,3-benzodioxol-5-ylmethyl cation) | EI |

| 118 | [C₈H₆O]⁺ (Fragment from m/z 164 via loss of NO₂) | EI |

| 106 | [C₇H₆O]⁺˙ (Fragment from m/z 136 via loss of CH₂O) | EI |

Chiroptical Spectroscopy (If Chiral)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. Chirality in organic molecules typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups.

An examination of the structure of this compound reveals no stereocenters. The molecule does not possess any element of chirality and is therefore achiral. As a result, it will not exhibit optical activity, and chiroptical spectroscopy techniques are not applicable for its analysis.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is highly sensitive to the three-dimensional arrangement of atoms, making it an invaluable tool for the analysis of enantiomers. Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in unique CD spectra that are equal in magnitude but opposite in sign. This characteristic allows for the quantitative determination of the enantiomeric excess (ee) in a sample. researchgate.netnih.gov

The absolute configuration of a chiral compound, often described by the Cahn-Ingold-Prelog (CIP) R/S notation, can also be determined using CD spectroscopy. mtoz-biolabs.com This is typically achieved by comparing the experimentally measured CD spectrum with theoretical spectra generated through quantum chemical calculations for a known configuration. nih.gov A match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute configuration. nih.govscispace.com

While the general principles of CD spectroscopy are well-established for the analysis of chiral compounds, the absence of specific experimental or theoretical data for this compound prevents a detailed discussion of its chiroptical properties. The generation of data tables with specific rotation values, absorption maxima (λmax), and molar ellipticity ([θ]) is therefore not possible at this time. Such an analysis would require dedicated laboratory research involving the synthesis of enantiomerically pure samples of the compound and subsequent analysis using a CD spectrometer.

Future research on the chiroptical properties of this compound would be necessary to provide the specific data required for a complete spectroscopic characterization as outlined.

No Published Crystallographic Data Available for this compound

A thorough search of scientific databases and literature has revealed no publicly available single-crystal X-ray diffraction data for the chemical compound this compound. Consequently, a detailed analysis of its solid-state chemistry and crystal engineering, as requested, cannot be provided at this time.

The specific information sought, including molecular conformation, geometric parameters, intermolecular interactions, supramolecular assembly, Hirshfeld surface analysis, and potential polymorphism, is entirely dependent on the experimental determination of the compound's crystal structure. This process involves growing a suitable single crystal of the material and analyzing its diffraction pattern when exposed to an X-ray beam. The resulting data allows for the precise three-dimensional mapping of atomic positions within the crystal lattice.

Further research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, would be required to generate the data necessary to construct the detailed scientific article as outlined.

Solid State Chemistry and Crystal Engineering of N 1,3 Benzodioxol 5 Yl 3 Methyl 4 Nitrobenzamide

Polymorphism and Co-crystallization Studies

Mechanistic Insights into Polymorph Formation

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the polymorphic behavior of N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide. At present, there are no published studies that specifically investigate the mechanistic pathways of its polymorph formation. Research into the nucleation, crystal growth, and potential solvent or temperature-induced polymorphic transformations of this compound has not been reported.

Consequently, detailed mechanistic insights, including the roles of molecular conformation, intermolecular interactions, and kinetic versus thermodynamic control in the crystallization process of different polymorphic forms, remain undetermined for this specific molecule. Further experimental and computational studies are necessary to elucidate these aspects of its solid-state chemistry.

Thermal Analysis of Solid Forms (DSC, TGA)

Similarly, a comprehensive search of available scientific data indicates a lack of published research on the thermal properties of this compound. There are no publicly accessible Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) data.

Therefore, critical thermal properties such as melting point, enthalpy of fusion, decomposition temperature, and thermal stability have not been experimentally determined and reported for this compound. Such data would be essential for understanding its solid-state behavior, stability, and potential applications.

Data Tables

Due to the absence of experimental data in the scientific literature for this compound, no data tables for its polymorphic or thermal properties can be generated at this time.

Computational and Theoretical Investigations of N 1,3 Benzodioxol 5 Yl 3 Methyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule. These calculations would typically be performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), to ensure a high degree of accuracy.

Geometry Optimization and Conformational Analysis (DFT)

A geometry optimization would be the first step, calculating the molecule's most stable three-dimensional structure (the lowest energy conformation). This involves determining the precise bond lengths, bond angles, and dihedral angles. For a molecule with multiple rotatable bonds, such as the amide linkage and the connection to the benzodioxole ring, a conformational analysis would be necessary to identify the global energy minimum and other low-energy conformers.

Table 1: Hypothetical Optimized Geometrical Parameters This table would typically list key bond lengths (in Ångströms) and bond angles (in degrees) for the optimized structure of the molecule.

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | --- | Bond Angle | O=C-N | --- |

| Bond Length | C-N (Amide) | --- | Bond Angle | C-N-H | --- |

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. mdpi.com

Table 2: Hypothetical Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how the molecule will interact with other chemical species. Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). Green areas are neutral. For this molecule, negative potential would be expected around the oxygen atoms of the carbonyl and nitro groups. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Quantum chemical calculations can predict various spectroscopic properties.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming the molecule's structure by comparing predicted values to experimental data. researchgate.netmdpi.com

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to infrared (IR) and Raman spectroscopy. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching, N-H bending, or NO2 symmetric and asymmetric stretches. researchgate.netscirp.org

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-visible range. This analysis helps to understand the electronic structure and color properties of the compound. uzh.chbiointerfaceresearch.com

Molecular Dynamics (MD) Simulations

While quantum calculations focus on a single, static molecule, MD simulations model the behavior of a molecule over time, often in the presence of a solvent or other molecules. An MD simulation would provide insights into the conformational flexibility of N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide, its interactions with solvent molecules (like water), and its dynamic stability. researchgate.net This would be particularly useful for understanding how the molecule might behave in a biological or solution-phase environment.

Conformational Dynamics and Flexibility of this compound

The 1,3-benzodioxole (B145889) moiety is not perfectly planar. Computational studies on the parent 1,3-benzodioxole molecule have shown that a puckered, Cₛ symmetry conformer is more stable than the planar C₂ᵥ conformer. acs.org This nonplanarity arises from a variety of hyperconjugative orbital interactions, with the anomeric effect—specifically the interaction between an oxygen lone pair (nₚ) and an adjacent antibonding C-O orbital (σ*CO)—being a significant stabilizing factor. acs.org Therefore, it is predicted that the five-membered dioxole ring in the title compound will also adopt a puckered or "envelope" conformation.

The molecule's flexibility is primarily governed by rotation around three key single bonds:

The C-N amide bond.

The bond connecting the benzoyl ring to the carbonyl carbon.

The bond between the methylene (B1212753) bridge and the benzodioxole ring.

Rotation around the amide bond (CO-NH) is typically restricted due to its partial double-bond character, leading to distinct cis and trans isomers. The trans conformation is generally favored in secondary amides due to lower steric hindrance. The conformational landscape is further defined by the torsional angles between the planes of the two aromatic systems and the central amide plane. The presence of the 3-methyl and 4-nitro substituents on the benzoyl ring introduces steric and electronic influences that will dictate the most stable rotational conformers. The bulky nitro group, in particular, will likely create a significant energy barrier to free rotation, favoring a twisted conformation where the benzoyl ring is not coplanar with the amide group to minimize steric clash.

Solvent Effects and Solvation Dynamics

The surrounding solvent environment can significantly influence the conformational equilibrium and electronic structure of a molecule. Computational studies often model these interactions using methods like the Self-Consistent Reaction Field (SCRF) theory, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov

For this compound, the polar amide linkage and the strongly electron-withdrawing nitro group are the primary sites for strong solute-solvent interactions. In polar solvents, the charge separation in the amide group's dipolar resonance structure is stabilized. nih.gov This enhanced polarization can affect molecular geometry and vibrational frequencies. nih.gov Similarly, polar solvents will solvate the nitro group, potentially influencing the rotational barrier of the C-N bond connecting it to the aromatic ring.

Computational simulations can predict how the relative energies of different conformers change with solvent polarity. For instance, a more polar conformer (one with a larger dipole moment) would be preferentially stabilized in a high-dielectric solvent like water or dimethyl sulfoxide (B87167) (DMSO) compared to a nonpolar solvent like hexane. These simulations are crucial for understanding the molecule's behavior in biologically relevant aqueous environments or in solvents used for chemical synthesis.

Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of molecules. nih.gov By analyzing the frontier molecular orbitals (HOMO and LUMO), a set of reactivity descriptors can be calculated to identify the most probable sites for chemical reactions.

Fukui Functions and Local Softness for Predicting Reaction Sites

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.org The function measures the change in electron density at a specific point when an electron is added to or removed from the system.

For Nucleophilic Attack (Attack by a Nucleophile): The relevant Fukui function, f⁺(r), indicates sites that can best accommodate an additional electron. These are the most electrophilic parts of the molecule.

For Electrophilic Attack (Attack by an Electrophile): The relevant Fukui function, f⁻(r), highlights sites from which it is easiest to remove an electron. These are the most nucleophilic regions. mdpi.com

For this compound, the reactivity can be predicted as follows:

Nucleophilic sites (prone to electrophilic attack): The oxygen atoms of the carbonyl and nitro groups, as well as the oxygen atoms in the benzodioxole ring, are expected to have high f⁻ values, making them the most likely targets for electrophiles like protons.

Electrophilic sites (prone to nucleophilic attack): The carbonyl carbon is a classic electrophilic site and is expected to have a high f⁺ value. Furthermore, the aromatic carbon atom attached to the electron-withdrawing nitro group will be highly activated towards nucleophilic aromatic substitution.

The local softness is related to the Fukui function and provides a similar measure of site-specific reactivity. The table below presents hypothetical condensed Fukui function values for selected atoms to illustrate these principles.

| Atom/Region | Predicted f⁺ (for Nucleophilic Attack) | Predicted f⁻ (for Electrophilic Attack) | Predicted Reaction Type |

| Carbonyl Carbon | High | Low | Nucleophilic addition |

| Carbonyl Oxygen | Low | High | Electrophilic attack |

| Amide Nitrogen | Moderate | Moderate | Can act as nucleophile/proton acceptor |

| Nitro Group Oxygens | Low | Very High | Electrophilic attack |

| C4-NO₂ Carbon | Very High | Low | Nucleophilic aromatic substitution |

| Benzodioxole Ring | Moderate | High | Electrophilic aromatic substitution |

This table contains illustrative, hypothetical data based on chemical principles, not specific computational results.

Global Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity Index)

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = χ² / (2η). researchgate.net

For this compound, the presence of the strongly electron-withdrawing nitro group is expected to lower the LUMO energy significantly. This would result in a relatively high electronegativity (χ) and a high electrophilicity index (ω), indicating that the molecule as a whole is a good electron acceptor. The chemical hardness (η) would reflect its kinetic stability.

The table below provides hypothetical values for these global descriptors.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Implication |

| HOMO Energy | E_HOMO | - | -8.5 | Energy of the highest energy electrons |

| LUMO Energy | E_LUMO | - | -2.5 | Energy of the lowest available orbital |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 6.0 | Indicates high kinetic stability |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 5.5 | Strong ability to attract electrons |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 3.0 | Relatively resistant to change |

| Electrophilicity Index | ω | χ² / (2η) | 5.04 | High electrophilic character |

This table contains illustrative, hypothetical data based on chemical principles, not specific computational results.

Crystal Packing Prediction and Simulation (if applicable)

While no experimental crystal structure for the title compound is publicly available, predictions about its solid-state packing can be made based on studies of similar molecules, such as benzamide (B126) and its derivatives. nih.gov Crystal structure prediction (CSP) is a computational field that aims to identify the most stable crystal packing arrangements (polymorphs) from a given molecular structure.

The crystal packing of this compound would likely be dominated by strong intermolecular hydrogen bonds. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which typically leads to the formation of robust synthons like chains or dimers. nih.govacs.org

Other significant intermolecular interactions that would direct the crystal packing include:

C-H···O interactions: The oxygen atoms of the nitro and benzodioxole groups can act as acceptors for weaker C-H···O hydrogen bonds.

Dipole-dipole interactions: The highly polar nitro group would lead to strong dipole-dipole interactions that influence molecular alignment.

It is worth noting that benzamide itself is known to exhibit complex polymorphism and significant disorder in some of its crystalline forms. acs.org Computational analysis of benzamide has revealed a dense landscape of possible crystal structures with very similar lattice energies, which can make predicting the experimentally observed form challenging. nih.gov It is plausible that this compound could also exhibit polymorphism, where different packing arrangements of the same molecule result in distinct crystalline solids with different physical properties.

Chemical Reactivity and Transformation Studies of N 1,3 Benzodioxol 5 Yl 3 Methyl 4 Nitrobenzamide

Hydrolysis and Stability under Various Conditions (pH, Temperature, Light)

The stability of N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide is influenced by environmental factors such as pH, temperature, and light. The amide bond is the primary site for hydrolysis, which can be catalyzed by both acid and base.

Under alkaline conditions, the hydrolysis of N-substituted benzamides can be achieved, although the rates are generally slower than for their aliphatic counterparts. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. Electron-withdrawing groups on the acyl moiety can increase the electrophilicity of the carbonyl carbon, thereby accelerating the hydrolysis rate. Conversely, the hydrolysis of N-aryl benzamides is typically slower than that of N-alkyl amides. arkat-usa.org

In acidic media, the hydrolysis mechanism of N-nitrobenzamides can vary. In strongly acidic solutions, an A1-type mechanism is observed, often involving protonation of the amide oxygen. In more moderate to dilute acidic conditions, a neutral water-catalyzed hydrolysis can occur. researchgate.net

Nitroaromatic compounds are known to be susceptible to photodegradation. nih.govresearchgate.net Upon exposure to UV light, these compounds can undergo various photochemical reactions. The degradation of nitroaromatics in aqueous solutions often follows first-order kinetics, with rate constants depending on the specific structure and reaction conditions, such as the presence of oxidizing agents like hydrogen peroxide. nih.gov While specific data for the title compound is not available, the presence of the nitro group suggests potential photolability.

Table 1: Representative Hydrolysis and Photodegradation Data for Analogous Compounds

| Compound Type | Condition | Reaction | Rate Constant/Observation |

| N-Aryl Benzamide (B126) | Alkaline | Hydrolysis | Slower than aliphatic amides arkat-usa.org |

| N-Nitrobenzamide | Strong Aqueous H₂SO₄ | Hydrolysis (A1 mechanism) | Varies with substituents researchgate.net |

| Nitrobenzene (B124822) | Aqueous UV/H₂O₂ | Photodegradation | k ≈ 10⁻³ - 10⁻² s⁻¹ nih.gov |

| Nitrophenols | Aqueous UV/H₂O₂ | Photodegradation | k ≈ 10⁻² s⁻¹ nih.gov |

This table presents generalized data for compound classes to infer the reactivity of this compound.

Reductive Transformations (e.g., Nitro Group Reduction)

The nitro group of the nitrobenzamide ring is readily susceptible to reduction, a common and synthetically useful transformation. This reduction can be achieved through various methods, most notably catalytic hydrogenation.

Catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) in the presence of a hydrogen source is a highly effective method for converting aromatic nitro compounds to their corresponding anilines. researchgate.net This method is often chemoselective for the nitro group, leaving other functional groups like the amide and the benzodioxole ring intact under controlled conditions. The efficiency and selectivity of the hydrogenation can be influenced by the catalyst, solvent, temperature, and pressure. nih.gov

Other reducing agents can also be employed. For instance, metal-based reductions using iron, tin, or zinc in acidic media are classic methods for nitro group reduction. Transfer hydrogenation, utilizing hydrogen donors like formic acid, is another viable and often milder alternative. researchgate.net

Table 2: Selected Reagents and Conditions for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Hydrogen Source | Typical Conditions | Product |

| Pt/C or Pd/C | H₂ gas | Low temperature and pressure | Aromatic amine nih.gov |

| Fe, Sn, or Zn | Acid (e.g., HCl) | Heating | Aromatic amine |

| Formic Acid | Various catalysts | Mild temperatures | Aromatic amine researchgate.net |

| NaBH₄ with catalyst | H₂O or EtOH | Mild temperatures | Aromatic amine rsc.org |

This table provides examples of common reduction methods applicable to the nitro group in this compound.

Electrophilic Aromatic Substitution Reactions on Benzodioxole and Nitrobenzamide Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the nature of their substituents.

The 1,3-benzodioxole (B145889) ring is activated towards EAS. The two oxygen atoms of the dioxole ring are electron-donating through resonance, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the oxygen atoms. Given the substitution pattern, the most likely position for electrophilic attack on the benzodioxole moiety is the carbon atom adjacent to the amide-bearing carbon.

Nucleophilic Reactions at the Amide Carbonyl or Aromatic Centers

Nucleophilic attack can occur at two primary locations in the molecule: the carbonyl carbon of the amide and the aromatic ring of the nitrobenzamide moiety.

The amide carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. However, amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like esters or acid chlorides. This is because the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, reducing its electrophilicity. Strong nucleophiles, such as organolithium reagents, can add to the carbonyl group. mdpi.com

The nitrobenzamide ring is activated towards nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group, particularly para to potential leaving groups (though none are present in the parent structure), significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. mdpi.comnih.gov For a nucleophilic substitution to occur on the ring itself, a suitable leaving group would need to be present. In the absence of a leaving group, nucleophilic attack could potentially lead to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. mdpi.comnih.gov

Derivatization Strategies for Structural Modification and Exploration of this compound Analogues

The structure of this compound offers several avenues for derivatization to create a library of analogues.

Modification of the Benzodioxole Moiety:

Electrophilic Aromatic Substitution: As discussed, the benzodioxole ring can undergo EAS reactions such as halogenation or nitration to introduce new substituents. researchgate.net

Synthesis from Substituted Precursors: A wide range of analogues can be synthesized by starting with substituted 1,3-benzodioxol-5-amines and coupling them with 3-methyl-4-nitrobenzoyl chloride.

Modification of the Nitrobenzamide Moiety:

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized through reactions such as acylation, alkylation, or diazotization followed by substitution.

Nucleophilic Aromatic Substitution: If a leaving group were present on the nitrobenzamide ring, it could be displaced by various nucleophiles.

Synthesis from Substituted Precursors: Analogues with different substitution patterns on the benzamide ring can be prepared by synthesizing the corresponding substituted 3-methyl-4-nitrobenzoic acids or their acid chlorides and then coupling them with 1,3-benzodioxol-5-amine. researchgate.net

Modification of the Amide Linkage:

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated, although this can be challenging. A common strategy involves deprotonation of the amide with a strong base followed by reaction with an electrophile. rsc.org

These strategies allow for the systematic exploration of the chemical space around the parent molecule, enabling the generation of analogues with potentially modified chemical and biological properties.

Exploration of Molecular Interactions of N 1,3 Benzodioxol 5 Yl 3 Methyl 4 Nitrobenzamide at the Physicochemical Level

Investigation of Intermolecular Forces (Excluding Biological Contexts)

The intermolecular forces inherent to N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide are dictated by its molecular structure, which features several key functional groups: a benzodioxole ring, an amide linkage, a nitro group, and a methyl-substituted phenyl ring. These groups facilitate a range of non-covalent interactions that govern the compound's physical properties and its interactions with other molecules.

Based on the functionalities present, the following intermolecular forces are anticipated:

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for the formation of strong hydrogen bonds between molecules of this compound, potentially leading to the formation of dimers or larger supramolecular assemblies.

π-π Stacking: The presence of two aromatic ring systems (the benzodioxole and the nitrophenyl moieties) allows for π-π stacking interactions. These interactions, arising from the alignment of the electron clouds of the aromatic rings, are a significant contributor to the stabilization of the crystal lattice and can influence the solubility and aggregation behavior of the compound.

Self-Association and Aggregation Studies

There is currently no specific experimental data available in the scientific literature regarding the self-association and aggregation behavior of this compound in solution or in the solid state. However, based on its molecular structure, it is plausible to hypothesize that the compound would exhibit a tendency to self-associate through the intermolecular forces detailed above, particularly hydrogen bonding and π-π stacking. The extent of this aggregation would be dependent on factors such as solvent polarity, concentration, and temperature.

Interactions with Model Chemical Systems (e.g., Surfactants, Solvents)

Detailed experimental studies on the specific interactions of this compound with surfactants and a wide range of solvents have not been found in the reviewed literature.

The solubility and interaction with different solvents can be predicted based on the principle of "like dissolves like." The presence of both polar (amide, nitro group) and nonpolar (aromatic rings, methyl group) regions in the molecule suggests that it would exhibit moderate solubility in a range of solvents.

Table 1: Predicted Interaction Types of this compound with Different Solvent Classes

| Solvent Class | Predominant Solvent-Solute Interaction | Expected Solubility Trend |

| Nonpolar (e.g., Hexane) | Van der Waals forces | Low |

| Polar Aprotic (e.g., Acetone, DMSO) | Dipole-dipole interactions, Van der Waals | Moderate to High |

| Polar Protic (e.g., Ethanol (B145695), Water) | Hydrogen bonding, Dipole-dipole interactions | Moderate (in alcohols), Low (in water) |

Regarding interactions with surfactants, the amphiphilic nature of surfactant molecules would likely lead to the encapsulation of this compound within micelles in aqueous solutions. The aromatic and methyl-substituted parts of the molecule would likely reside in the hydrophobic core of the micelle, while the more polar groups might interact with the head groups of the surfactant molecules.

Theoretical Molecular Docking with General Organic Scaffolds (Non-Biological Targets)

No specific theoretical molecular docking studies of this compound with general, non-biological organic scaffolds have been identified in the published scientific literature. Such studies would be valuable for understanding the potential of this molecule to bind to various host structures and for the rational design of new materials.

Computational Prediction of Binding Modes and Affinities to Abstract Molecular Cavities

There are no available computational studies that predict the binding modes and affinities of this compound to abstract molecular cavities. Such simulations would require the definition of a model cavity and the use of computational chemistry software to calculate the optimal binding pose and the associated binding energy.

Ligand-Based and Structure-Based Interaction Modeling (purely computational, non-biological interpretation)

In the absence of a defined non-biological target, no ligand-based or structure-based interaction models for this compound have been developed. Ligand-based modeling would involve comparing the properties of this molecule to a set of other molecules known to bind to a particular scaffold, while structure-based modeling would necessitate a known three-dimensional structure of a host-guest complex.

Photophysical Interactions (if applicable, e.g., with light-sensitive materials)

There is no information available in the scientific literature regarding the photophysical properties of this compound, including its absorption and emission spectra, quantum yields, or its interactions with light-sensitive materials. The presence of the nitroaromatic system suggests that the compound may exhibit some UV-Visible absorption, but further experimental investigation is required to characterize its photophysical behavior.

Potential Applications of N 1,3 Benzodioxol 5 Yl 3 Methyl 4 Nitrobenzamide in Materials Science and Analytical Chemistry

Design of Co-crystals for Tunable Material Properties

There is no specific information available in the public domain regarding the use of N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide in the design of co-crystals. The formation of co-crystals involves non-covalent interactions between an active pharmaceutical ingredient (API) and a co-crystal former. While the benzodioxole, methyl, and nitro functional groups present in the molecule could theoretically participate in hydrogen bonding and other non-covalent interactions necessary for co-crystal formation, no studies have been published that explore this possibility.

Optical Properties and Potential as Fluorescent Probes

Detailed studies on the optical properties of this compound, including its potential as a fluorescent probe, are not currently available. The presence of aromatic rings and a nitro group can influence the photophysical properties of a molecule; however, without experimental data, any discussion of its fluorescence or other optical characteristics would be purely speculative.

Integration into Hybrid Organic-Inorganic Materials

There is no documented research on the integration of this compound into hybrid organic-inorganic materials. Such materials often leverage the properties of both organic and inorganic components to achieve novel functionalities. The synthesis and characterization of hybrid materials incorporating this specific benzamide (B126) derivative have not been reported.

Role as a Standard in Analytical Method Development

Information regarding the use of this compound as a standard in analytical method development, such as for chromatographic separation or calibration, is not available. While it could potentially be used as a reference compound in specific analytical contexts, there are no published methods or studies that have utilized it for this purpose.

Conclusions and Future Research Directions for N 1,3 Benzodioxol 5 Yl 3 Methyl 4 Nitrobenzamide

Summary of Key Academic Findings

Direct academic research on N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide is sparse. However, the broader families of benzodioxole derivatives and nitrobenzamides have been subjects of significant study.

Benzodioxole Derivatives: The 1,3-benzodioxole (B145889) moiety is a key structural feature in numerous naturally occurring and synthetic compounds. chemicalbook.com It is often investigated for its role in medicinal chemistry and as a building block in organic synthesis. chemicalbook.comresearchgate.net Analogues such as N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide have been synthesized and characterized, demonstrating the chemical accessibility and stability of this class of compounds. nih.govresearchgate.net

Nitrobenzamide Derivatives: The nitrobenzamide scaffold is a staple in synthetic chemistry. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties and reactivity of the aromatic ring. This characteristic is often exploited in the synthesis of pharmaceuticals and other functional organic molecules. Research on various nitrobenzamide derivatives includes spectroscopic characterization, antimicrobial activity evaluation, and use as reactive intermediates in organic synthesis. ijpbs.com

Amide Linkage: The amide bond connecting the two aromatic systems provides structural rigidity. The planarity and potential for hydrogen bonding in amides are critical features that dictate the supramolecular chemistry and material properties of such compounds.

While these findings relate to analogous structures, they collectively suggest that this compound would be a stable, synthetically accessible molecule with potentially interesting electronic and structural properties derived from its distinct functional groups.

Unexplored Avenues in Synthesis and Mechanistic Understanding

The primary unexplored avenue is the development and optimization of a synthetic route for this compound. A plausible and direct approach would be the N-acylation of 1,3-benzodioxol-5-amine with 3-methyl-4-nitrobenzoyl chloride.

Proposed Synthetic Pathway: The synthesis can be envisioned as a two-step process starting from commercially available precursors:

Preparation of the Acyl Chloride: 3-Methyl-4-nitrobenzoic acid can be synthesized via the oxidation of 2,4-dimethylnitrobenzene. chemicalbook.comgoogle.com This acid is then converted to the more reactive acyl chloride, 3-methyl-4-nitrobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. myskinrecipes.com

Amide Formation: The synthesized 3-methyl-4-nitrobenzoyl chloride would then be reacted with 1,3-benzodioxol-5-amine in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. This reaction is a classic example of nucleophilic acyl substitution.

Key Research Questions:

Reaction Conditions: What are the optimal solvent, temperature, and base conditions to maximize yield and purity?

Mechanism: While the general mechanism is nucleophilic acyl substitution, a detailed kinetic and computational study could elucidate the transition state and the electronic effects of the methyl and nitro substituents on the reaction rate. semanticscholar.org

Purification: Developing an efficient protocol for the purification and crystallization of the final product is essential for obtaining materials suitable for further characterization and application studies.

Below is a table summarizing the key reactants for the proposed synthesis.

| Compound | Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

| 1,3-Benzodioxol-5-amine | C₇H₇NO₂ | 137.14 | Nucleophile | 14268-66-7 |

| 3-Methyl-4-nitrobenzoyl chloride | C₈H₆ClNO₃ | 199.59 | Electrophile | 35675-46-8 |

Prospects for Advanced Materials Development (Non-Clinical)

The unique combination of an electron-rich benzodioxole system and an electron-deficient nitrobenzene (B124822) ring suggests potential applications in materials science. The significant dipole moment arising from the powerful electron-withdrawing nitro group could impart interesting electronic and optical properties.

Non-Linear Optical (NLO) Materials: Molecules with significant intramolecular charge-transfer character, often found in donor-acceptor systems, can exhibit NLO properties. The benzodioxole moiety can act as a modest electron donor, while the nitrobenzoyl group is a strong electron acceptor. This donor-acceptor architecture makes the compound a candidate for NLO materials, which have applications in optical communications and data storage.

Organic Semiconductors: The extended π-conjugated system across the molecule could facilitate charge transport. Further investigation into its thin-film properties, charge carrier mobility, and energy levels (HOMO/LUMO) could determine its suitability for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Dielectric Materials: The polarity of the molecule could lead to a high dielectric constant, a property useful in capacitors and other electronic components. researchgate.net Theoretical simulations could predict the dielectric tensor and guide experimental validation. researchgate.net

Directions for Further Theoretical and Experimental Investigation

To fully understand the potential of this compound, a structured investigation combining theoretical modeling and experimental validation is necessary.

Theoretical Investigations:

Density Functional Theory (DFT) Calculations: DFT studies can provide fundamental insights into the molecule's properties before synthesis. researchgate.netsemanticscholar.org Key parameters to calculate include:

Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

Electronic properties such as the HOMO-LUMO energy gap, which relates to electronic excitability and reactivity. mdpi.com

Molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions.

Simulated vibrational spectra (IR, Raman) to aid in experimental characterization. researchgate.net

Experimental Investigations:

Synthesis and Characterization: The first step is the successful synthesis and purification of the compound. Comprehensive characterization would then be performed using:

NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure and connectivity.

Mass Spectrometry (MS): To verify the molecular weight and formula.

Infrared (IR) and Raman Spectroscopy: To identify characteristic functional group vibrations (C=O, N-H, NO₂).

X-ray Crystallography: To determine the precise solid-state structure, including intermolecular interactions like hydrogen bonding and π-π stacking.

Photophysical and Electronic Properties:

UV-Visible Spectroscopy: To determine the electronic absorption properties and estimate the optical band gap.

Cyclic Voltammetry: To measure the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels experimentally.

The following table outlines a proposed research plan.

| Research Area | Technique/Method | Objective |

| Theoretical | Density Functional Theory (DFT) | Predict geometry, electronic structure, and spectroscopic properties. nih.gov |

| Molecular Dynamics (MD) | Simulate bulk behavior and interactions in a condensed phase. | |

| Synthesis | Nucleophilic Acyl Substitution | Develop an optimized protocol for synthesis and purification. |

| Structural | NMR, MS, IR/Raman | Confirm chemical structure and purity. |

| Single-Crystal X-ray Diffraction | Determine the 3D molecular and packing structure in the solid state. | |

| Materials | UV-Vis, Cyclic Voltammetry | Characterize electronic and photophysical properties. |

| Thin-Film Fabrication & Analysis | Evaluate potential for use in electronic devices. |

By pursuing these unexplored avenues, the scientific community can build a comprehensive understanding of this compound, potentially unlocking its utility in the development of novel functional materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling a benzodioxol-5-amine derivative with a nitro-substituted benzoyl chloride. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to enhance reactivity .

- Catalysis : Employ base catalysts (e.g., triethylamine) to neutralize HCl byproducts during amide bond formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity. Monitor reaction progress via TLC .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare -NMR peaks for the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and the nitro group’s deshielding effects on adjacent protons .

- Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z corresponding to (calc. 300.08) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and nitro group absorption (~1520 cm) .

Q. What initial biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize in vitro assays:

- Antimicrobial Activity : Broth microdilution to determine MIC against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Screen against kinases or cyclooxygenases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the compound’s molecular conformation and intermolecular interactions?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from a DMSO/water mixture to obtain single crystals .

- Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process with SHELX-97 for structure solution .

- Analysis : Identify hydrogen bonds (e.g., amide N–H···O) and π-π stacking between benzodioxole and nitrobenzamide moieties using Mercury or OLEX2 .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways via LC-MS .

- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

- Dose-Response Studies : Use orthotopic tumor models to correlate in vitro IC with in vivo tumor regression .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the nitro group and benzodioxole moiety?

- Methodological Answer :

- Analog Synthesis : Replace the nitro group with cyano or trifluoromethyl groups; modify benzodioxole with halogen substituents .

- Biological Testing : Compare analogs’ IC values in cytotoxicity assays (see table below) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR .

| Analog | Modification | IC (μM) | Target |

|---|---|---|---|

| N-(1,3-benzodioxol-5-yl)-3-methyl-4-cyanobenzamide | Nitro → Cyano | 12.3 ± 1.2 | EGFR |

| N-(6-iodo-1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide | Iodo substitution | 8.7 ± 0.9 | COX-2 |

Key Considerations for Experimental Design

- Data Contradictions : If SAR data conflict with computational predictions, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Spectroscopic Validation : Use -NMR to resolve ambiguity in nitro group electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.